molecular formula C15H15N3O2S B11790817 2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

Cat. No.: B11790817
M. Wt: 301.4 g/mol
InChI Key: VPRDAYLCJPIJPL-UHFFFAOYSA-N
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Description

2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a heterocyclic compound that combines the structural features of thiazole and triazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate . The obtained thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in an acidic medium .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or triazole rings .

Mechanism of Action

The mechanism of action of 2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects . The compound’s ability to stabilize G-quadruplex structures in DNA also contributes to its anticancer activity .

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

2-[6-(2,4,5-trimethylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]acetic acid

InChI

InChI=1S/C15H15N3O2S/c1-8-4-10(3)11(5-9(8)2)14-12(6-13(19)20)21-15-16-7-17-18(14)15/h4-5,7H,6H2,1-3H3,(H,19,20)

InChI Key

VPRDAYLCJPIJPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=C(SC3=NC=NN23)CC(=O)O)C

Origin of Product

United States

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